REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][C:13](C)(C)[CH3:14])=[O:11])=[C:5]([F:17])[CH:4]=1)#[N:2].Cl.O1CCOCC1>CCO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:5]([F:17])[CH:4]=1)#[N:2]
|
Name
|
tert-butyl 2-(4-cyano-2-fluorophenyl)acetate
|
Quantity
|
227.3 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)CC(=O)OC(C)(C)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.121 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17.61 mg
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a heating block at 60° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated via rotary evaporation and re-constituted in EtOH (5 mL)
|
Type
|
STIRRING
|
Details
|
was stirred at 60° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)CC(=O)OCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |